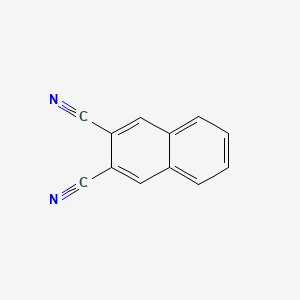

2,3-Dicyanonaphthalene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,3-Dicyanonaphthalene involves a two-step reaction of free radical bromination and cyclization from the precursor o-xylene. The optimal synthetic conditions determined by changing reaction conditions were an irradiation time of 6.5 hours and a bromine addition time of 4 hours . New phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Chemical Reactions Analysis

2,3-Dicyanonaphthalene has been used in the synthesis of new phthalocyanines. New phthalonitrile derivatives reacted with 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone to afford the corresponding new phthalocyanine dyes .Physical And Chemical Properties Analysis

2,3-Dicyanonaphthalene has a density of 1.2±0.1 g/cm3, a boiling point of 414.4±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 66.7±3.0 kJ/mol, and it has a flash point of 213.5±17.9 °C. The compound has an index of refraction of 1.663 and a molar refractivity of 53.4±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Photoinduced Electron Transfer Chemistry

2,3-Dicyanonaphthalene is utilized in photoinduced electron transfer reactions. Studies using fluorescence and transient absorption spectroscopy have shown its effectiveness in reactions with aromatic and alkene donors. This compound has been compared to 1,4-dicyanonaphthalene, another common sensitizer, for its efficiency in generating free-radical ions and its potential in photoionization and triplet formation under certain conditions (Brancaleon, Brousmiche, & Johnston, 1999).

Crystal Structure Analysis

Research into the crystal structure of 2,3-Dicyanonaphthalene has revealed interesting patterns in its bond distances, indicating that π-electrons in the fused ring are not fully delocalized. The effect of C N groups on the charge distribution and bond critical points in the naphthalene ring has been analyzed, providing insights into its molecular structure and behavior (Janczak & Kubiak, 2000).

Synthetic Methodology

The synthesis of derivatives like 6,7-dibromo-2,3-dicyanonaphthalene has been optimized, with studies focusing on factors like solvent volume, reaction time, and catalyst quantity. This has led to increased yields and reduced costs, along with detailed characterizations of the products (Wu-biao, 2010).

Macrocyclic Compound Development

2,3-Dicyanonaphthalene is crucial in synthesizing macrocyclic compounds like phthalocyanines and 2,3-naphthalocyanines, which are significant in advanced technologies. Its role in forming hexyloxy- and heptyl-substituted 2,3-naphthalocyaninato nickel(II) complexes and the associated spectroscopic properties of these compounds have been extensively studied (Polley, Linßen, Stihler, & Hanack, 1997).

Safety and Hazards

2,3-Dicyanonaphthalene is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

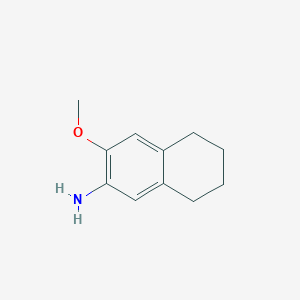

IUPAC Name |

naphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBYJRSSFXTESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345032 | |

| Record name | 2,3-Dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dicyanonaphthalene | |

CAS RN |

22856-30-0 | |

| Record name | 2,3-Dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,3-dicyanonaphthalene?

A1: The molecular formula of 2,3-dicyanonaphthalene is C12H6N2, and its molecular weight is 178.19 g/mol. []

Q2: What spectroscopic data is available for 2,3-dicyanonaphthalene?

A2: 2,3-DCN has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , ] These techniques provide information about the functional groups, electronic transitions, and structural features of the molecule. [, , , , , , ] For example, IR spectroscopy reveals characteristic peaks for the cyano groups, while UV-Vis spectroscopy shows strong absorption bands in the UV region, typical for aromatic compounds. [, , , , , , ]

Q3: What are the common synthetic routes to 2,3-dicyanonaphthalene?

A3: 2,3-DCN can be synthesized from o-xylene through a series of reactions, including free radical bromination followed by cyclization. [, ] Alternative methods involve the reaction of bis(dibromomethyl)benzene derivatives with fumaronitrile in the presence of potassium iodide. [] Researchers have explored and optimized these synthetic procedures to improve yield and reduce costs. [, , ]

Q4: How does potassium iodide facilitate the synthesis of 2,3-dicyanonaphthalene from bis(dibromomethyl)benzene derivatives?

A4: Potassium iodide plays a crucial role in the reaction between bis(dibromomethyl)benzene derivatives and fumaronitrile, enabling the formation of 2,3-dicyanonaphthalene. [] Instead of acting as a catalyst, potassium iodide serves as a reagent, reacting with the bromine atoms in the starting material to facilitate the cyclization reaction. []

Q5: Can 2,3-dicyanonaphthalene be used to synthesize other compounds?

A5: Yes, 2,3-DCN is a versatile building block for synthesizing a variety of compounds, including naphthalocyanines (NCs) and their derivatives. [, , , , , , ] NCs are formed through the cyclotetramerization of 2,3-DCN in the presence of metal salts. [, , , , , , ]

Q6: What are the photochemical properties of 2,3-dicyanonaphthalene?

A6: 2,3-DCN exhibits intriguing photochemical properties, particularly its ability to participate in electron transfer reactions upon photoexcitation. [, , ] Its singlet excited state has a relatively long lifetime, allowing it to interact with electron donors, such as aromatic compounds and alkenes, leading to the formation of free-radical ions. [, , ]

Q7: How efficient is 2,3-dicyanonaphthalene in producing singlet oxygen?

A7: Studies on the photochemical properties of 2,3-dicyanonaphthalene have shown that its efficiency in producing singlet oxygen from the first excited singlet state (S1) is close to zero. [] This contrasts with other dicyanonaphthalene isomers, such as 1,2-DCN and 1,4-DCN, which exhibit significantly higher efficiencies for singlet oxygen production from the S1 state. []

Q8: What are the potential applications of 2,3-dicyanonaphthalene and its derivatives?

A8: 2,3-DCN and its derivatives, particularly 2,3-NCs, have attracted attention for various potential applications:

- Dye-sensitized solar cells (DSSCs): 2,3-NCs have shown promise as near-infrared sensitizers in DSSCs, exhibiting high incident photon-to-current conversion efficiency (IPCE) in the red/near-IR region. []

- Photodynamic therapy (PDT): Researchers are exploring the use of 2,3-NC derivatives as potential photosensitizers for PDT due to their ability to generate singlet oxygen upon light irradiation. [, , ]

- Organic electronics: 2,3-NCs and their derivatives are being investigated for potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. [, ]

Q9: Have computational methods been used to study 2,3-dicyanonaphthalene?

A9: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been employed to study the electronic structure, optimized geometry, and other properties of 2,3-DCN. [, , ] These calculations provide valuable insights into the electronic distribution, molecular orbitals, and other parameters that influence the reactivity and photophysical behavior of 2,3-DCN. [, , ]

Q10: How do structural modifications of 2,3-dicyanonaphthalene affect its properties and applications?

A10: Introducing various substituents on the naphthalene ring of 2,3-DCN can significantly impact its properties. For instance, incorporating electron-donating groups, such as alkoxy groups, can influence the electronic absorption spectrum, leading to bathochromic shifts in the Q-band region. [] The number and type of substituents can also impact the solubility, aggregation behavior, and photophysical properties of the resulting NCs, influencing their suitability for specific applications. [, ]

Q11: What is known about the stability of 2,3-dicyanonaphthalene and its derivatives?

A11: The stability of 2,3-DCN and 2,3-NCs can vary depending on the specific substituents and environmental conditions. Research suggests that the photooxidative stability of benzonaphthoporphyrazines, a class of 2,3-NC derivatives, decreases with an increasing number of annelated naphtho groups. [] This highlights the importance of considering stability factors when designing 2,3-NC derivatives for specific applications, such as PDT. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)